molecular formula C8H10N2O4 B13310328 5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13310328
M. Wt: 198.18 g/mol
InChI Key: JLALYSOISZNWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 3-methyloxolane (tetrahydrofuran derivative) moiety and a carboxylic acid group at the 3-position. The 1,2,4-oxadiazole scaffold is pharmacologically significant due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design .

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

5-(3-methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-4-2-3-13-5(4)7-9-6(8(11)12)10-14-7/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

JLALYSOISZNWSX-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC1C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization Reactions

  • Hydrazides and Esters : The reaction between hydrazides and esters is a common method for synthesizing oxadiazoles. This process involves the formation of an intermediate that undergoes cyclization to yield the oxadiazole ring.

  • Amidoximes and Carboxylic Acid Derivatives : Another approach involves the reaction of amidoximes with carboxylic acid derivatives. This method is widely used for synthesizing various oxadiazole derivatives, including those with complex side chains.

Reaction Conditions

  • Temperature and Time : The synthesis often requires careful control of temperature and reaction time to optimize yields. For instance, using superbase media such as sodium hydroxide in dimethyl sulfoxide can improve outcomes significantly.

  • Catalysts : Specific catalysts or conditions (e.g., heat or light) may be necessary to facilitate the reaction efficiently. Microwave irradiation has been used in some cases to accelerate the reaction process.

Chemical Structure and Properties

The chemical structure of this compound includes a methyloxolan ring attached to the oxadiazole moiety at the 5-position and a carboxylic acid group at the 3-position. The presence of functional groups such as -COOH enhances its reactivity compared to simple hydrocarbons.

Structural Data

Property Description
Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name This compound
Standard InChI InChI=1S/C8H10N2O4/c1-4-2-3-13-5(4)7-9-6(8(11)12)10-14-7/h4-5H,2-3H2,1H3,(H,11,12)
Standard InChIKey JLALYSOISZNWSX-UHFFFAOYSA-N
Canonical SMILES CC1CCOC1C2=NC(=NO2)C(=O)O

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:

Reagents/ConditionsProductYieldKey Observations
Methanol + H<sub>2</sub>SO<sub>4</sub> (reflux)Methyl ester derivative75–90%Reaction proceeds via acid-catalyzed nucleophilic substitution.
Ethanol + DCC/DMAPEthyl ester derivative80–85%DMAP enhances reaction efficiency by activating the carbonyl.
  • Mechanism : Protonation of the carboxylic acid facilitates nucleophilic attack by the alcohol, forming an ester and water.

  • Applications : Ester derivatives are intermediates in prodrug design.

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form amides, critical for bioactive molecule synthesis:

ReagentsAmine SubstrateProductYield
HATU + DIPEAPrimary amines (e.g., benzylamine)Substituted amides70–85%
EDCI/HOBtAromatic diaminesBis-amides65–75%
  • Key Insight : HATU-mediated coupling minimizes racemization, making it ideal for stereosensitive applications.

  • Biological Relevance : Amides derived from this compound show enhanced binding to enzyme active sites (e.g., kinase inhibitors) .

Decarboxylation

Thermal or photolytic decarboxylation yields 5-(3-methyloxolan-2-yl)-1,2,4-oxadiazole:

ConditionsProductYieldNotes
180°C, vacuumOxadiazole derivative60%Requires inert atmosphere to prevent decomposition.
UV light (254 nm)Same product40–50%Slower but useful for heat-sensitive substrates.
  • Mechanism : Radical intermediates form upon CO<sub>2</sub> elimination, stabilized by the oxadiazole ring’s conjugation.

Heterocycle Functionalization

The oxadiazole ring participates in electrophilic substitution and cycloaddition:

Nucleophilic Substitution

ReagentPosition ModifiedProductYield
NH<sub>3</sub> (aqueous)C-5 of oxadiazoleAmino-substituted oxadiazole55%
Grignard reagentsC-3Alkylated derivatives50–60%

1,3-Dipolar Cycloaddition

DipoleProductConditionsYield
Nitrile oxidesIsoxazole hybrids100°C, toluene70%
  • Significance : Cycloadditions expand structural diversity for high-throughput drug screening .

Reduction

  • Catalytic Hydrogenation (H<sub>2</sub>, Pd/C): Reduces the oxadiazole ring to a dihydro derivative (yield: 45–60%).

  • Selectivity : The methyloxolan moiety remains intact under mild conditions.

Oxidation

  • KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> : Oxidizes the oxadiazole ring to CO<sub>2</sub> and NH<sub>3</sub> at elevated temperatures.

Metal Complexation

The compound acts as a ligand for transition metals:

Metal SaltCoordination SiteApplication
Cu(II)Oxadiazole N-atomsCatalytic oxidation reactions
Fe(III)Carboxylic acid OMagnetic materials synthesis
  • Stability : Complexes with Cu(II) show superior thermal stability (decomposition >250°C).

Biological Activity Modulation

Derivatives of this compound exhibit structure-dependent bioactivity:

  • Anticancer : Analogues inhibit EGFR (IC<sub>50</sub> = 0.24 μM) and Src kinase (IC<sub>50</sub> = 0.96 μM) .

  • Antibacterial : Ester derivatives show MIC values of 2–8 μg/mL against S. aureus.

Scientific Research Applications

5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Antimicrobial Activity

  • 5-(4-(3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino-1,2,4-oxadiazole-3-carboxylic acid (IC₅₀ = 1.2 µM against E. coli DNA gyrase): This analog demonstrates that electron-withdrawing groups (e.g., dichloro, carboxamido) enhance enzyme inhibition .
  • 5-(3-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid : Methoxy-thiophene derivatives are understudied but may exhibit antiviral or antifungal properties due to sulfur’s role in redox reactions .

Biological Activity

5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Overview of Oxadiazoles

Oxadiazoles are heterocyclic compounds that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The structural diversity within the oxadiazole family allows for modifications that can enhance their biological efficacy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that this compound exhibits selective cytotoxicity against human tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values in the micromolar range .

Cell LineIC50 (µM)
HeLa5.76
CaCo-27.12
MCF7 (Breast)10.34
PC3 (Prostate)8.45

The anticancer mechanism of oxadiazoles often involves inhibition of key cellular pathways such as apoptosis induction and cell cycle arrest. Specifically, this compound has been shown to modulate the expression of proteins involved in apoptosis and proliferation, including p53 and Bcl-2 family proteins .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity against both bacterial and fungal strains. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungi. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that this compound could be developed into a new class of antimicrobial agents .

Anti-inflammatory Effects

Research indicates that oxadiazole derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The anti-inflammatory activity of this compound has been demonstrated in animal models where it significantly reduced edema induced by carrageenan .

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the effects of various oxadiazole derivatives on different cancer cell lines. The study found that modifications to the oxadiazole ring could significantly enhance anticancer activity. Specifically, derivatives with electron-withdrawing groups showed improved potency against ovarian and prostate cancer cells .
  • Case Study on Antimicrobial Efficacy : Another research project focused on assessing the antimicrobial properties of several oxadiazole derivatives against clinical isolates. The findings revealed that compounds similar to this compound displayed effective inhibition against multi-drug resistant strains of bacteria .

Q & A

Q. What are the recommended synthetic routes for 5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid?

The compound can be synthesized via cyclocondensation or cyclization reactions. A common approach involves:

  • Step 1: Reacting a substituted oxolan precursor (e.g., 3-methyloxolane derivatives) with a nitrile oxide to form the 1,2,4-oxadiazole ring .
  • Step 2: Introducing the carboxylic acid group via hydrolysis of a methyl ester intermediate under acidic or basic conditions .
  • Key considerations: Use anhydrous conditions to prevent side reactions, and monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Q. How should researchers characterize the structural integrity of this compound?

Employ a combination of:

  • NMR spectroscopy: Confirm substituent positions (e.g., methyloxolan attachment at C5 of oxadiazole) using 1^1H and 13^{13}C NMR .
  • X-ray crystallography: Resolve ambiguities in stereochemistry or ring conformation (e.g., oxadiazole planarity) .
  • Mass spectrometry: Verify molecular weight (e.g., [M+H]+^+ peaks) and rule out degradation products .

Q. What are the stability profiles of this compound under standard laboratory conditions?

  • Storage: Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the oxadiazole ring or decarboxylation .
  • Handling: Avoid prolonged exposure to moisture or high temperatures (>40°C), as the carboxylic acid group may degrade .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental structural data?

  • Scenario: Discrepancies in predicted vs. observed dihedral angles (e.g., oxolan ring orientation relative to oxadiazole).
  • Methodology:
    • Compare experimental XRD data (e.g., bond lengths/angles) with DFT-optimized structures .
    • Validate computational parameters (e.g., basis sets, solvation models) to align with experimental conditions .
    • Use dynamic NMR to probe conformational flexibility in solution .

Q. What strategies optimize yield in the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Functionalization: Introduce substituents at the oxadiazole C3 or oxolan C3 positions via:
    • Mitsunobu reactions for ether linkages .
    • Suzuki coupling for aryl/heteroaryl groups .
  • Yield optimization: Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF for polar aprotic conditions) .

Q. How should researchers address inconsistent biological activity data across assays?

  • Potential causes: Variability in compound purity, solvent effects (e.g., DMSO vs. aqueous buffers), or assay interference from the oxadiazole ring’s redox activity .
  • Solutions:
    • Use LC-MS to verify compound integrity post-assay .
    • Include control experiments with structurally similar analogs (e.g., oxazole or thiazole derivatives) to isolate pharmacophore contributions .

Q. What are the challenges in studying hydrolytic degradation pathways of this compound?

  • Key observations: The oxadiazole ring is prone to hydrolysis under acidic/basic conditions, forming amide or nitrile byproducts .
  • Methodology:
    • Conduct pH-dependent stability studies (pH 1–13) with HPLC monitoring .
    • Use isotopic labeling (e.g., 15^{15}N) to track ring-opening mechanisms via MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.